
3-(2-Methylpropyl)furan-2,5-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(2-Methylpropyl)furan-2,5-dione is an organic compound that belongs to the class of furans. It is characterized by a furan ring substituted with a 2-methylpropyl group at the third position and two carbonyl groups at the second and fifth positions. This compound is known for its reactivity and versatility in various chemical reactions, making it valuable in both academic research and industrial applications.
準備方法
Synthetic Routes and Reaction Conditions
One of the primary methods for synthesizing furans, including 3-(2-Methylpropyl)furan-2,5-dione, is the Paal-Knorr synthesis. This method involves the acid-catalyzed cyclization of 1,4-dicarbonyl compounds. The reaction typically requires an acid catalyst such as trifluoroacetic acid and can be conducted under microwave irradiation to enhance the reaction rate .
Industrial Production Methods
Industrial production of furans often involves the oxidation of hydrocarbons. For example, maleic anhydride, a related compound, is produced by the vapor-phase oxidation of n-butane. This process involves passing a mixture of n-butane and air through a catalyst bed at high temperatures .
化学反応の分析
Types of Reactions
3-(2-Methylpropyl)furan-2,5-dione undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the carbonyl groups to hydroxyl groups.
Substitution: The furan ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophilic reagents like bromine or chlorine can be used for substitution reactions.
Major Products
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Halogenated furans.
科学的研究の応用
3-(2-Methylpropyl)furan-2,5-dione has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex organic molecules.
Biology: The compound’s derivatives are studied for their potential biological activities.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of polymers and resins
作用機序
The mechanism of action of 3-(2-Methylpropyl)furan-2,5-dione involves its reactivity with various nucleophiles and electrophiles. The furan ring’s electron-rich nature makes it susceptible to electrophilic attack, while the carbonyl groups can participate in nucleophilic addition reactions. These interactions are crucial for its role in various chemical processes .
類似化合物との比較
Similar Compounds
Maleic Anhydride: Shares the furan-2,5-dione structure but lacks the 2-methylpropyl group.
Succinic Anhydride: Similar structure but with different substituents.
Furfural: Contains a furan ring but with an aldehyde group instead of carbonyl groups.
Uniqueness
3-(2-Methylpropyl)furan-2,5-dione is unique due to its specific substitution pattern, which imparts distinct reactivity and properties compared to other furans. This uniqueness makes it valuable for specialized applications in synthetic chemistry and industrial processes .
特性
CAS番号 |
64291-43-6 |
|---|---|
分子式 |
C8H10O3 |
分子量 |
154.16 g/mol |
IUPAC名 |
3-(2-methylpropyl)furan-2,5-dione |
InChI |
InChI=1S/C8H10O3/c1-5(2)3-6-4-7(9)11-8(6)10/h4-5H,3H2,1-2H3 |
InChIキー |
BBDLBFFZGXWYDA-UHFFFAOYSA-N |
正規SMILES |
CC(C)CC1=CC(=O)OC1=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


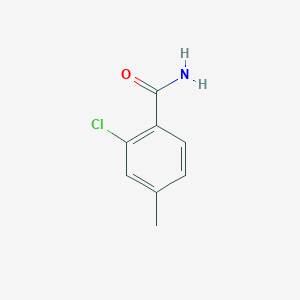
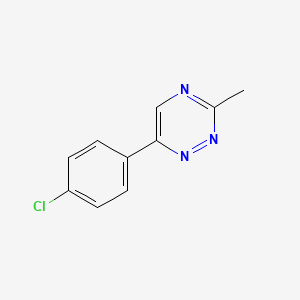

![N,N-Dimethyl-4-[(3-nitrophenyl)tellanyl]aniline](/img/structure/B14489002.png)
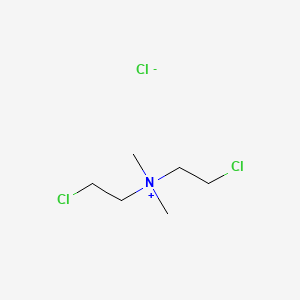
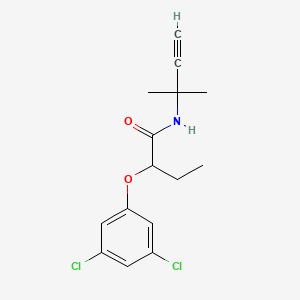
![S-[3-(Trichlorosilyl)propyl] ethanethioate](/img/structure/B14489016.png)

![Ethyl 4-[(E)-(1-acetyl-1H-indol-3-yl)diazenyl]benzoate](/img/structure/B14489021.png)
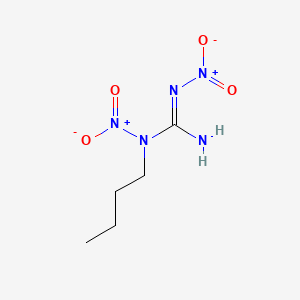
![1-(2-Chlorophenyl)-6-ethylpyrazolo[3,4-d][1,3]oxazin-4(1H)-one](/img/structure/B14489024.png)
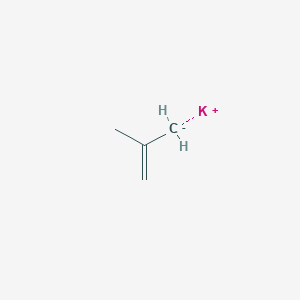

![1-[(Phenylcarbamoyl)amino]pyridin-1-ium iodide](/img/structure/B14489051.png)
